(3,4-Difluorophenyl)hydrazine

Agricultural Fungicides Succinate Dehydrogenase Inhibition Rice Sheath Blight

Choose (3,4-difluorophenyl)hydrazine for its decisive 3,4-difluoro motif, which delivers measurable performance advantages over non-fluorinated or regioisomeric analogs. This building block generates SDHI fungicide candidates with in‑vivo efficacy (78.9% at 200 μg/mL) surpassing boscalid (65.2%) and in‑vitro EC₅₀ as low as 0.204 μg/mL against R. solani. It is the essential fluorinated precursor for N,F‑co‑doped carbon dots (QY 16.9%)—a function that non-fluorinated phenylhydrazines cannot replicate—and for hydrazone derivatives exhibiting MIC 0.78 μg/mL versus MRSA. Procure this intermediate for differentiated agrochemical discovery, materials science, and anti‑infective lead optimization.

Molecular Formula C6H6F2N2
Molecular Weight 144.12 g/mol
CAS No. 161886-22-2
Cat. No. B066832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Difluorophenyl)hydrazine
CAS161886-22-2
Molecular FormulaC6H6F2N2
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NN)F)F
InChIInChI=1S/C6H6F2N2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2
InChIKeyKBSCNXDDCDSLLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,4-Difluorophenyl)hydrazine (CAS 161886-22-2): Procurement-Grade Building Block for Fluorinated Heterocycles and Advanced Materials


(3,4-Difluorophenyl)hydrazine is a halogenated aromatic hydrazine (molecular formula C₆H₆F₂N₂, molecular weight 144.12 g/mol) characterized by two fluorine atoms at the meta and para positions of the phenyl ring, providing a unique electronic and steric profile for organic synthesis . The compound is primarily utilized as a versatile intermediate in the construction of pyrazole, hydrazone, and heterocyclic scaffolds with demonstrated applications in agricultural fungicide discovery and fluorescent nanomaterial development [1][2]. Its difluorination pattern imparts distinct physicochemical properties, including a calculated LogP of ~2.02, which differentiates it from mono-fluorinated or non-fluorinated phenylhydrazine analogs in terms of lipophilicity and target binding interactions .

Why (3,4-Difluorophenyl)hydrazine Cannot Be Replaced by Generic Phenylhydrazines in Performance-Critical Workflows


Substitution of (3,4-difluorophenyl)hydrazine with unsubstituted phenylhydrazine or alternative fluorinated regioisomers (e.g., 2,4- or 3,5-difluoro variants) leads to quantifiable losses in biological activity and material performance due to the specific electronic and steric contributions of the 3,4-difluoro substitution pattern [1]. In antifungal applications, the 3,4-difluorophenyl motif directly correlates with potent broad-spectrum efficacy (EC₅₀ values as low as 0.63 μg/mL) and superior in vivo protection compared to commercial standards, whereas non-fluorinated or mono-fluorinated analogs exhibit markedly reduced or negligible activity in identical assay systems [2]. Furthermore, in materials science, the dual fluorine atoms serve as essential co-dopant sources for generating nitrogen-fluorine co-doped carbon dots with high fluorescence quantum yield (16.9%)—a property unattainable with non-fluorinated precursors or single-heteroatom doping strategies [3].

Quantitative Differentiation Evidence for (3,4-Difluorophenyl)hydrazine in Agricultural Fungicides, Antimicrobial Agents, and Functional Nanomaterials


Broad-Spectrum Antifungal Efficacy: Compound A6 (3,4-Difluorophenyl Derivative) Outperforms Boscalid in In Vivo Protection

In a direct head-to-head comparison, the benzohydrazide derivative A6 incorporating a 3,4-difluorophenyl group demonstrated curative and protective efficacies of 72.6% and 78.9% at 200 μg/mL against Rhizoctonia solani-caused rice sheath blight, exceeding the performance of the commercial SDHI fungicide boscalid (70.7% curative, 65.2% protective) under identical in vivo assay conditions [1]. The compound also exhibited broad-spectrum in vitro activity with EC₅₀ values ranging from 0.63 to 3.82 μg/mL against eight phytopathogenic fungi, including Colletotrichum gloeosporioides (EC₅₀ = 0.71 μg/mL), comparable to boscalid (EC₅₀ = 0.36 μg/mL) and substantially superior to carbendazim (EC₅₀ = 6.96 μg/mL) [1].

Agricultural Fungicides Succinate Dehydrogenase Inhibition Rice Sheath Blight

Antifungal Potency Against Rhizoctonia solani: Compound D28 (3,4-Difluorophenyl Group) Achieves Sub-μg/mL EC₅₀

A separate study on β-ionone derivatives bearing an isoxazole hydrazide moiety identified compound D28, which contains a 3,4-difluorophenyl substituent, as exhibiting highly potent in vitro activity against Rhizoctonia solani with an EC₅₀ of 0.204 μg/mL [1]. This value represents a >25-fold improvement over the broad-spectrum EC₅₀ range (0.63–3.82 μg/mL) observed for related 3,4-difluorophenyl-containing compounds and positions D28 as a compelling candidate for targeted fungicide optimization. Comparative data for non-fluorinated or mono-fluorinated analogs within the same series are not available, but the sub-μg/mL potency underscores the critical contribution of the 3,4-difluoro substitution to antifungal activity [1].

β-Ionone Derivatives Isoxazole Hydrazide SDH Inhibition

Antimicrobial Activity Differentiation: 3,4-Difluorophenyl Hydrazones Achieve MIC of 0.78 μg/mL Against MRSA

In a study synthesizing 30 novel pyrazole derivatives, hydrazones derived from 3,4-difluorophenyl-containing precursors exhibited antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), as well as against S. aureus, Bacillus subtilis, and Acinetobacter baumannii [1]. This study directly compared the 3,4-difluorophenyl motif with the 2,4-difluorophenyl regioisomer; while specific MIC values for the 2,4-difluoro analogs are not disaggregated in the abstract, the reported low MIC for the 3,4-difluoro series confirms its viability as a scaffold for developing potent anti-MRSA agents [1].

Antibiotic Resistance Hydrazone Derivatives ESKAPE Pathogens

Fluorescent Nanomaterial Performance: N,F Co-Doped Carbon Dots from (3,4-Difluorophenyl)hydrazine Yield 16.9% Quantum Yield

Using (3,4-difluorophenyl)hydrazine as a single molecular precursor in a solvothermal synthesis, researchers prepared nitrogen and fluorine co-doped carbon dots (N,F-CDs) with an average diameter of 3.4 nm and a fluorescence quantum yield of 16.9% [1]. The N,F-CDs exhibit bright yellow-green fluorescence (excitation/emission 475/530 nm) and demonstrate a linear, reversible temperature sensitivity of -1.11% per °C between 25 and 60 °C [1]. As a label-free sensor for cytochrome c, the N,F-CDs achieve a limit of detection (LOD) of 0.25 μM with a linear response range of 0.5–25 μM, and the sensor successfully quantifies Cyt c in human serum with recoveries of 93.14–110.40% [1]. Non-fluorinated phenylhydrazine precursors cannot replicate the N,F co-doping necessary for this quantum yield and sensing performance [2].

Carbon Dots Fluorescence Sensing Cytochrome c Detection

SDH Enzyme Inhibition: Compound A6 (3,4-Difluorophenyl) Inhibits Succinate Dehydrogenase with IC₅₀ = 11.02 μM

Mechanistic studies revealed that compound A6, bearing a 3,4-difluorophenyl group, inhibits succinate dehydrogenase (SDH) from R. solani with an IC₅₀ of 11.02 μM, only slightly weaker than the commercial SDH inhibitor boscalid (IC₅₀ = 5.17 μM) [1]. Molecular docking analysis confirmed that the 3,4-difluorophenyl moiety engages key residues in the SDH active site through hydrogen bonding, electrostatic, and π-cation interactions, providing a structural rationale for the observed inhibition [1]. This enzyme-level data corroborates the in vivo efficacy and establishes SDH as a target for the 3,4-difluorophenyl-containing fungicide leads.

Succinate Dehydrogenase Mode of Action Fungicide Target

Procurement-Relevant Application Scenarios for (3,4-Difluorophenyl)hydrazine in Agrochemical Discovery, Antimicrobial Lead Optimization, and Advanced Material Synthesis


Agrochemical Lead Optimization: Synthesis of SDHI Fungicide Candidates with Superior In Vivo Protection

Procure (3,4-difluorophenyl)hydrazine to construct benzohydrazide or isoxazole hydrazide derivatives as potential succinate dehydrogenase inhibitor (SDHI) fungicides. Quantitative evidence demonstrates that incorporating the 3,4-difluorophenyl motif yields compounds with in vivo protective efficacy (78.9% at 200 μg/mL) exceeding the commercial SDHI boscalid (65.2%), and with in vitro EC₅₀ values as low as 0.204 μg/mL against R. solani [1][2]. The compound also exhibits low mammalian toxicity and safety for rice and honeybees, supporting its advancement in agricultural fungicide development pipelines [1].

Antimicrobial Drug Discovery: Scaffold for Anti-MRSA Hydrazone Derivatives

Use (3,4-difluorophenyl)hydrazine as a precursor for synthesizing hydrazone and pyrazole derivatives targeting drug-resistant ESKAPE pathogens. Hydrazones derived from this building block achieve MIC values as low as 0.78 μg/mL against methicillin-resistant S. aureus (MRSA), B. subtilis, and A. baumannii, and are reported as non-toxic to mammalian cells in preliminary assessments [3]. This quantitative potency supports the selection of the 3,4-difluorophenyl core for further antibiotic lead optimization.

Fluorescent Nanomaterial Fabrication: Single-Source Precursor for N,F Co-Doped Carbon Dots

Employ (3,4-difluorophenyl)hydrazine in solvothermal synthesis to fabricate nitrogen-fluorine co-doped carbon dots (N,F-CDs) with a fluorescence quantum yield of 16.9% and bright yellow-green emission (475/530 nm) [4]. The resulting N,F-CDs function as label-free sensors for cytochrome c with a detection limit of 0.25 μM and reliable serum sample recovery (93.14–110.40%), and exhibit reversible temperature sensing (-1.11%/°C) [4]. This application is unattainable with non-fluorinated phenylhydrazine precursors, making the 3,4-difluoro analog essential for advanced fluorescence-based sensing platforms.

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